molecular formula C9H11N5 B13531337 1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine

1-Methyl-3-(5-methyl-2-pyrazinyl)-1H-pyrazol-5-amine

Cat. No.: B13531337
M. Wt: 189.22 g/mol
InChI Key: HLSUQFQWRCQSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(5-methylpyrazin-2-yl)-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused with a pyrazine ring, making it a part of the broader class of pyrazine derivatives. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals, organic materials, and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(5-methylpyrazin-2-yl)-1H-pyrazol-5-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective method . Other methods include cycloaddition reactions and direct C-H arylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(5-methylpyrazin-2-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

1-methyl-3-(5-methylpyrazin-2-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(5-methylpyrazin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3-(5-methylpyrazin-2-yl)-1H-pyrazol-5-amine stands out due to its unique combination of a pyrazole and pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

2-methyl-5-(5-methylpyrazin-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H11N5/c1-6-4-12-8(5-11-6)7-3-9(10)14(2)13-7/h3-5H,10H2,1-2H3

InChI Key

HLSUQFQWRCQSBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2=NN(C(=C2)N)C

Origin of Product

United States

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